

# A Toxicological Profile of Fenhexamid and its Metabolites: A Technical Guide

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## Compound of Interest

Compound Name: *Fenhexamid*

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**Abstract:** This technical guide provides a comprehensive overview of the toxicological profile of **fenhexamid**, a hydroxylanilide fungicide. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. The document summarizes key quantitative data in tabular format, outlines experimental methodologies for pivotal studies, and includes visualizations of metabolic and signaling pathways.

## Introduction

**Fenhexamid** (IUPAC name: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide) is a locally systemic, protectant fungicide used to control *Botrytis cinerea* (gray mold) and other fungal pathogens on a variety of fruits, vegetables, and ornamental plants.[1] It belongs to the chemical class of hydroxylanilides.[2] The primary mechanism of fungicidal action is the inhibition of 3-ketoreductase, an enzyme involved in the C4-demethylation step of ergosterol biosynthesis, which is crucial for fungal cell membrane structure and function.[3][4] [5] This guide details the toxicological evaluation of **fenhexamid** and its metabolites in various non-target organisms.

Chemical Identity:

- Common Name: **Fenhexamid**[6]
- CAS Number: 126833-17-8[6]

- Molecular Formula:  $C_{14}H_{17}Cl_2NO_2$ [6]
- Molecular Weight: 302.2 g/mol [6]
- Synonyms: KBR 2738, Elevate, Teldor, Decree[1]

## Toxicokinetics and Metabolism

Studies in animal models, primarily rats, indicate that **fenhexamid** is rapidly absorbed and excreted.

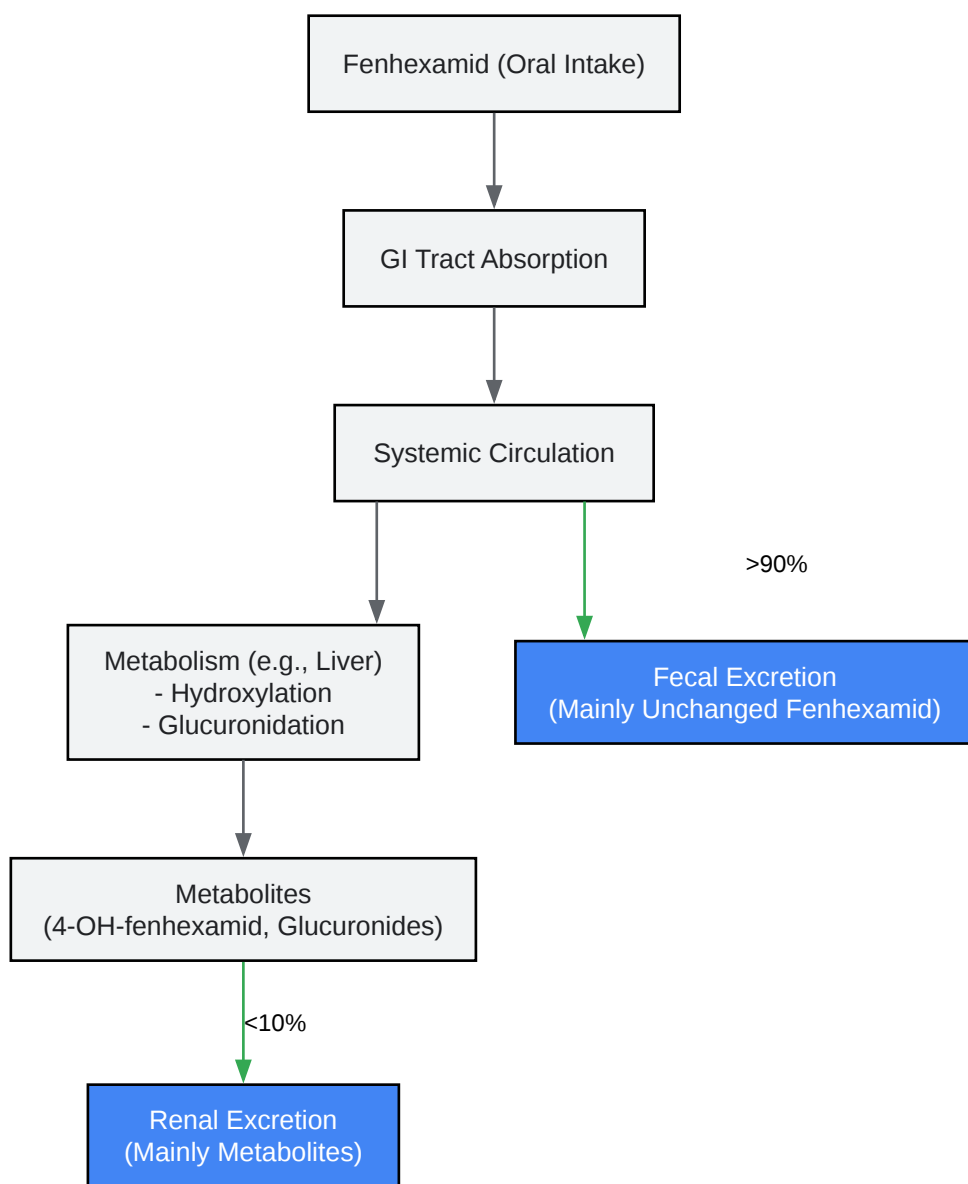
### 2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Following oral administration in rats, **fenhexamid** is rapidly and extensively absorbed from the gastrointestinal tract, with over 97% of the dose being absorbed.[7] Plasma concentrations peak within 5 to 90 minutes, depending on the dose.[7]
- Distribution: After 48 hours, remaining radioactivity is primarily located in the gastrointestinal tract, with minimal distribution to other tissues.[7]
- Metabolism: **Fenhexamid** is metabolized in animals, with major metabolites including 4-hydroxy**fenhexamid** and its glucuronide conjugate.[7] In goats, the primary residues found in tissues and milk were the parent compound, 4-OH **fenhexamid**, **fenhexamid** glucuronide, and 4-OH **fenhexamid** glucuronide.[7] Plant metabolism studies also show hydroxylation followed by conjugation.[8]
- Excretion: Excretion is rapid, with more than 96% of the administered dose eliminated within 48 hours.[7] The primary route of excretion is via the feces, containing mostly the unchanged parent compound, with a smaller portion excreted in the urine, mainly as the glucuronide metabolite.[1][7] There is no evidence of bioaccumulation, even after repeated administration.[7]

Table 1: Summary of Toxicokinetic Properties of **Fenhexamid** in Rats

Parameter	Finding	Reference
Absorption	<b>&gt;97% of oral dose absorbed</b>	<a href="#">[7]</a>
Time to Peak Plasma	5-90 minutes	<a href="#">[7]</a>
Excretion	>96% excreted within 48 hours	<a href="#">[7]</a>
Primary Route	Feces (mostly unchanged)	<a href="#">[1]</a> <a href="#">[7]</a>
Secondary Route	Urine (mostly as glucuronide)	<a href="#">[1]</a> <a href="#">[7]</a>

| Accumulation | No evidence of accumulation [\[7\]](#) |



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Caption: General workflow of **fenhexamid** toxicokinetics in mammals.

## Toxicological Profile

**Fenhexamid** exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary effects observed after repeated dosing are related to hematological changes in dogs and effects on the kidney and liver in rodents.

**3.1 Acute Toxicity** **Fenhexamid** has a low order of acute toxicity. It is not a skin or eye irritant and is not a dermal sensitizer.<sup>[9][10]</sup>

Table 2: Acute Toxicity of **Fenhexamid**

Study Type	Species	Result	Reference
Oral LD <sub>50</sub>	Rat	>5,000 mg/kg bw	[9]
Dermal LD <sub>50</sub>	Rat	>5,000 mg/kg bw	[9]
Inhalation LC <sub>50</sub> (4-hr)	Rat	>5.06 mg/L	[9]
Skin Irritation	Rabbit	Not an irritant	[7][9]
Eye Irritation	Rabbit	Not an irritant	[7][9]

| Dermal Sensitization | Guinea Pig | Not a sensitizer |[7][9] |

3.2 Subchronic and Chronic Toxicity Repeated oral administration of **fenhexamid** has been evaluated in multiple species.

Table 3: Summary of Repeated Dose Toxicity Studies

Species	Duration	NOAEL	Key Findings at LOAEL	Reference
Rat	2-year	500 ppm (~28 mg/kg/day)	Decreased body weights, effects on kidney weights.	[9]
Mouse	2-year	800 ppm (~247 mg/kg/day)	Decreased body weights, increased food consumption.	[9]

| Dog | 1-year | 500 ppm (17 mg/kg/day) | Decreased red blood cells, hemoglobin, and hematocrit; increased Heinz bodies. |[7][9] |

3.3 Genotoxicity **Fenhexamid** has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays, all of which were negative.[7]

Table 4: Genotoxicity Profile of **Fenhexamid**

Assay	System	Result	Reference
Ames Test	<b>S. typhimurium &amp; E. coli</b>	<b>Negative</b>	<a href="#">[7]</a>
Unscheduled DNA Synthesis	Rat Hepatocytes (in vitro)	Negative	<a href="#">[7]</a>
Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	Negative	<a href="#">[7]</a>
Gene Mutation	Chinese Hamster V79 cells (in vitro)	Negative	<a href="#">[7]</a>

| Micronucleus Test | Mouse (in vivo) | Negative [\[7\]](#) |

3.4 Carcinogenicity Based on the lack of evidence of carcinogenicity in long-term studies in both rats and mice and the negative genotoxicity profile, **fenhexamid** is classified as "not likely to be a human carcinogen".[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 5: Carcinogenicity Studies of **Fenhexamid**

Species	Duration	Doses Tested	Result	Reference
Rat	<b>2 years</b>	<b>Up to 20,000 ppm (~1,280 mg/kg/day)</b>	<b>No evidence of carcinogenicity</b>	<a href="#">[7]</a> <a href="#">[9]</a>

| Mouse | 2 years | Up to 7,000 ppm (~2,355 mg/kg/day) | No evidence of carcinogenicity [\[7\]](#)[\[9\]](#) |

3.5 Reproductive and Developmental Toxicity **Fenhexamid** is not considered a reproductive or developmental toxicant. No teratogenic effects were observed, and developmental effects were

only seen at doses that also caused maternal toxicity.[9] There is no evidence of increased susceptibility in offspring.[10][11]

Table 6: Reproductive and Developmental Toxicity of **Fenhexamid**

Study Type	Species	NOAEL	Key Findings	Reference
2-Generation Reproduction	Rat	Reproductive: <b>20,000 ppm</b> Pup: <b>25 mg/kg/day</b>	<b>Decreased pup body weights observed in the presence of parental toxicity.</b>	<b>[7][9]</b>
Developmental	Rat	1,000 mg/kg/day	No malformations or teratogenicity.	<b>[7][9]</b>

| Developmental | Rabbit | Maternal: 100 mg/kg/dayDevelopmental: 300 mg/kg/day | No teratogenicity. Decreased fetal body weight and delayed ossification at maternally toxic doses. | [1][7][9] |

**3.6 Neurotoxicity** The neurotoxic potential of **fenhexamid** is low. An acute neurotoxicity study in rats found no evidence of significant neurotoxic effects.[7] A marginally decreased body temperature was observed in males at a very high dose (2,000 mg/kg), but this was not considered biologically significant.[9][10]

Table 7: Neurotoxicity Study of **Fenhexamid**

Study Type	Species	NOAEL	Key Findings	Reference
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| Acute Neurotoxicity | Rat | Male: 630 mg/kgFemale: 2,000 mg/kg | No evidence of neurotoxicity. Marginally decreased body temperature in males at 2,000 mg/kg. |[9] |

## Mechanistic Toxicology and Signaling Pathways

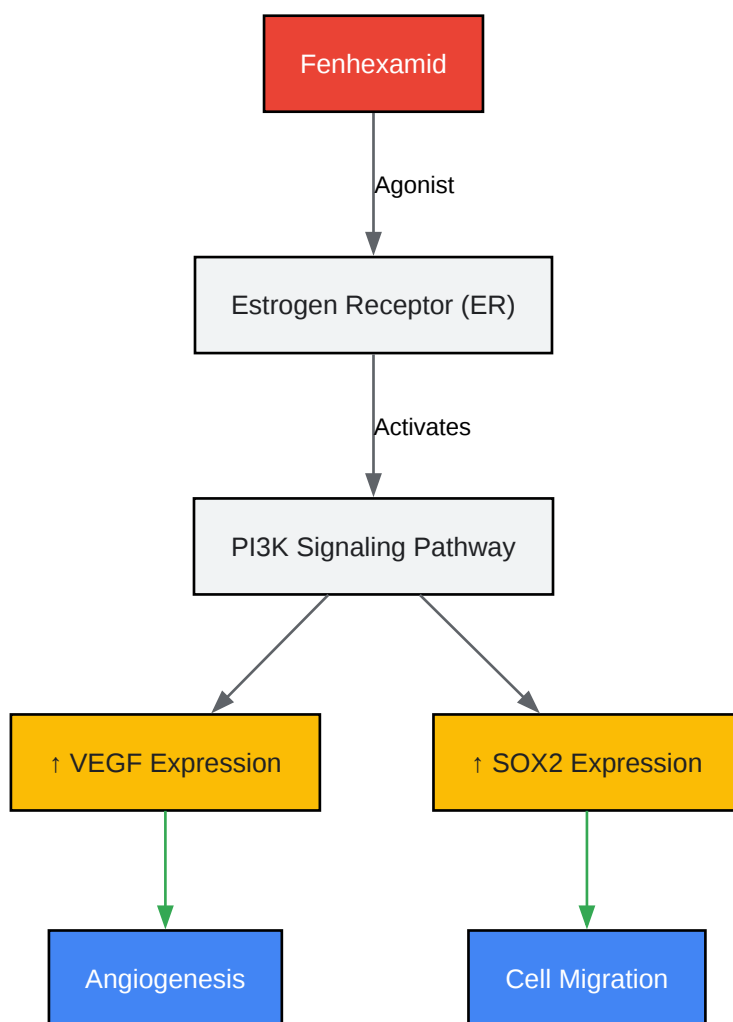
While **fenhexamid**'s primary mechanism of action is specific to fungal ergosterol biosynthesis, some in vitro studies have suggested potential interactions with mammalian signaling pathways, particularly endocrine pathways.

**4.1 Endocrine Disruption Potential** Several in vitro studies have investigated the potential for **fenhexamid** to interact with hormone receptors:

- **Anti-androgenic Activity:** **Fenhexamid** has been shown to act as an anti-androgen in an androgen receptor reporter assay in human breast cancer cells.[\[1\]](#)[\[12\]](#)
- **Estrogenic Activity:** It has demonstrated estrogen receptor  $\alpha$  (ER $\alpha$ ) agonist activity in a yeast reporter assay.[\[12\]](#) Subsequent studies in human breast and ovarian cancer cell lines suggest that **fenhexamid** can promote cell proliferation and migration through an estrogen receptor-dependent pathway.[\[12\]](#)[\[13\]](#)
- **Gene Expression:** In breast cancer cells, **fenhexamid** was found to increase the expression of miR-21, which has downstream antiestrogenic activity.[\[1\]](#)

It is important to note that these are in vitro findings, and their relevance to in vivo effects in whole organisms has not been established. The comprehensive in vivo toxicology database does not indicate that endocrine disruption is a primary mode of toxicity.





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Caption: Proposed pathway of **fenhexamid** in ER+ breast cancer cells (in vitro).[13]

## Experimental Methodologies

The toxicological database for **fenhexamid** is extensive.[7] The methodologies summarized below are representative of the key studies used for risk assessment.

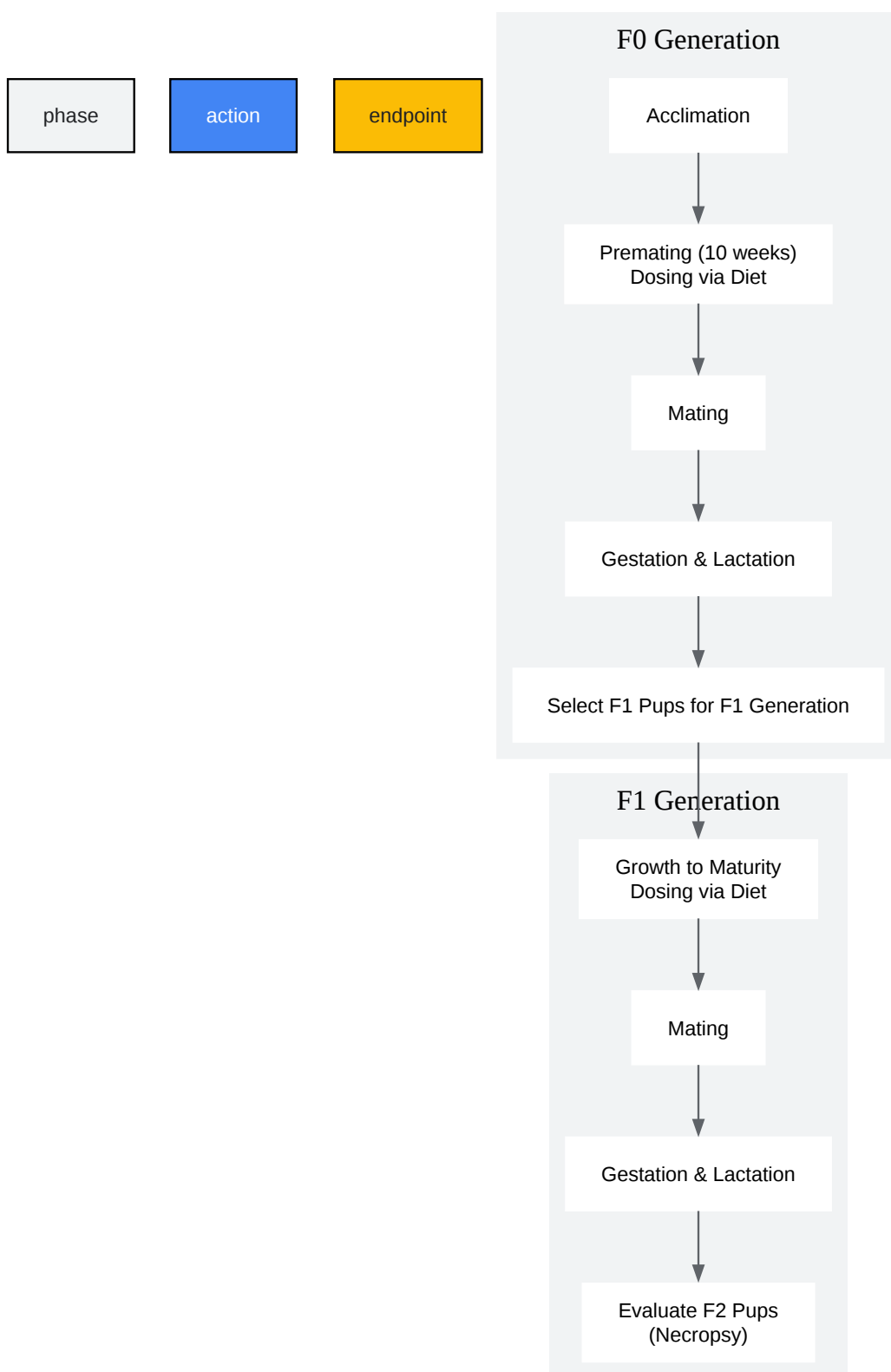
### 5.1 Chronic Toxicity / Carcinogenicity Bioassay (Rat)

- Test System: Sprague-Dawley rats (50/sex/dose).
- Route of Administration: Dietary admixture.

- Dose Levels: 0, 500, 5,000, or 20,000 ppm (equivalent to 0, 28, 292, or 1,280 mg/kg/day for males and 0, 40, 415, or 2,067 mg/kg/day for females).[9]
- Duration: 24 months.[9]
- Key Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathology to assess for non-neoplastic and neoplastic lesions.

## 5.2 Developmental Toxicity Study (Rabbit)

- Test System: Female rabbits (16 per group).[1][9]
- Route of Administration: Oral gavage.[1][9]
- Dose Levels: 0, 100, 300, or 1,000 mg/kg/day.[1][9]
- Duration: Gestation days 6 through 18.[1][9]
- Key Endpoints: Maternal (mortality, clinical signs, body weight, food consumption, caesarean-section observations) and Fetal (number of corpora lutea, implantations, resorptions, live/dead fetuses, fetal body weight, sex ratio, external, visceral, and skeletal examinations for malformations and variations).



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Caption: Generalized experimental workflow for a 2-generation study.[9]

## Conclusion

The toxicological profile of **fenhexamid** is well-characterized. It demonstrates low acute toxicity and is not genotoxic or carcinogenic. Repeated exposure in animal studies identifies the hematopoietic system (dog) and kidney (rat) as target organs, but only at doses significantly higher than potential human exposure levels. **Fenhexamid** is not a reproductive or developmental toxicant, with effects on offspring occurring only at maternally toxic doses. While some in vitro data suggest a potential for endocrine interaction, this has not been substantiated by in vivo studies. Overall, when used according to regulatory guidelines, **fenhexamid** presents a low toxicological risk to human health.

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